molecular formula C15H22N2O4S B2370893 N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034582-02-8

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2370893
CAS RN: 2034582-02-8
M. Wt: 326.41
InChI Key: NWCPJOJEORGDHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is represented by the formula C14H20N2O4S . More detailed structural information can be found in dedicated chemical databases .


Physical And Chemical Properties Analysis

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide has the molecular formula C14H20N2O4S . Detailed physical and chemical properties can be found in dedicated chemical databases .

Scientific Research Applications

Antimicrobial Applications

Sulfonamide compounds have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Inhibition of Enzymatic Activity

Sulfonamides have been researched for their ability to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. Carta et al. (2017) explored sulfonamide derivatives structurally related to pritelivir for their inhibitory action on several human carbonic anhydrase isoforms, discovering low nanomolar inhibition values and potential pharmacological applications (Carta et al., 2017).

Metabolic Stability Improvement

Research into enhancing the metabolic stability of pharmacological compounds is vital. Stec et al. (2011) studied various 6,5-heterocycles to improve the metabolic stability of PI3Kα and mTOR inhibitors, highlighting the potential for creating more stable and effective therapeutic agents (Stec et al., 2011).

Chemical Analysis Techniques

The development of analytical methods for sulfonamide compounds is crucial for various applications, including environmental monitoring and pharmaceutical analysis. Klaffenbach et al. (1993) described a method for the gas chromatographic analysis of sulfonylurea herbicides, overcoming challenges related to their thermal instability (Klaffenbach, Holland, & Lauren, 1993).

Prodrug Development

The concept of prodrug development to improve the properties of pharmacological agents includes the modification of sulfonamide compounds. Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides as potential prodrugs, aiming to enhance water solubility and physiological stability, which is crucial for the effective delivery and action of therapeutic agents (Larsen, Bundgaard, & Lee, 1988).

Safety and Hazards

Safety and hazard information for N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide can be found in dedicated chemical databases . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPJOJEORGDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

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